molecular formula C15H21F3N4O B2384263 N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide CAS No. 1465408-38-1

N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide

Cat. No.: B2384263
CAS No.: 1465408-38-1
M. Wt: 330.355
InChI Key: OPWYLBGTCIMLDO-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide (CAS 1465408-38-1) is a chemical compound supplied for research and development purposes. It has a molecular formula of C15H21F3N4O and a molecular weight of 330.35 g/mol . The compound's structure features a pyrazole core substituted with methyl and 2,2,2-trifluoroethyl groups, linked to an acetamide chain with a cyano-tert-butyl moiety . This specific arrangement of functional groups, including the trifluoroethyl and nitrile groups, makes it a compound of interest in various research fields, such as medicinal chemistry and agrochemical discovery, where such motifs are commonly explored for their potential biological activity . As a building block or intermediate, it can be utilized in the synthesis of more complex molecules or screened for various pharmacological activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O/c1-9-11(10(2)22(21-9)8-15(16,17)18)6-13(23)20-12(7-19)14(3,4)5/h12H,6,8H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWYLBGTCIMLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)NC(C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound.

The synthesis of this compound typically involves multi-step reactions that include the formation of the cyano group and the incorporation of the pyrazole moiety. The following table summarizes key aspects of its chemical structure:

Property Details
IUPAC Name This compound
Molecular Formula C15H20F3N3O
Molecular Weight 305.34 g/mol
CAS Number [To be determined]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the cyano group enhances electrophilic properties, allowing for nucleophilic attacks by biological molecules. Additionally, the pyrazole ring may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate GPCRs leading to altered signaling cascades.

Biological Activity and Case Studies

Research has shown that compounds similar to this compound exhibit various biological activities. For instance:

  • Antitumor Activity : A study indicated that related pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines.
    • Case Study: A derivative was tested against A549 (lung cancer) cells and showed IC50 values in the low micromolar range.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines.
    • Case Study: In a murine model of inflammation, administration led to a decrease in TNF-alpha levels.
  • Neuroprotective Properties : Some analogs have shown promise in protecting neuronal cells from oxidative stress.
    • Case Study: In vitro studies demonstrated reduced apoptosis in neuronal cell lines when treated with pyrazole derivatives.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Biological Activity Mechanism
N-(1-Cyano-2,2-dimethylpropyl)-acetaminophenAnalgesicCOX inhibition
N-(1-Cyano-1-methylpropyl)-pyrazoleAnticancerApoptosis induction
N-(1-Cyano-3-methylbutyl)-4-pyridoneAntioxidantFree radical scavenging

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been identified as a SARS-CoV-2 inhibitor , demonstrating efficacy against the virus responsible for COVID-19. The mechanism of action involves the inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies .

Case Study: SARS-CoV-2 Inhibition

A patent application (WO2021250648A1) describes the synthesis and testing of various nitrile-containing compounds, including N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide. The compound showed significant activity against SARS-CoV-2 in vitro, suggesting its potential as a therapeutic option for COVID-19 treatment .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This inhibition could lead to reduced inflammation in various conditions such as asthma and arthritis.

Research Findings

Molecular docking simulations indicated that this compound binds effectively to the active site of 5-LOX, potentially blocking its activity. This provides a pathway for developing new anti-inflammatory drugs that target this enzyme specifically .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the growth of certain cancer cell lines through mechanisms that are still being elucidated .

Experimental Evidence

In experimental models, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8. The observed percent growth inhibitions were substantial, indicating a promising avenue for further investigation into its use as an anticancer agent .

Summary Table of Applications

ApplicationDescriptionReferences
AntiviralInhibits SARS-CoV-2 replication; potential therapeutic use in COVID-19
Anti-inflammatoryActs as a 5-lipoxygenase inhibitor; potential treatment for inflammatory diseases
AnticancerInduces cytotoxic effects in various cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(a) Core Pyrazole Modifications
  • Target Compound : Features 3,5-dimethylpyrazole with a trifluoroethyl substituent.
  • Compound 189 (): Contains a 3,5-bis(difluoromethyl)pyrazole linked to a complex indazole-pyridine system . The trifluoroethyl group in the target may improve metabolic stability over the hydroxyl-alkynyl group in Compound 187.
(b) Amide Side Chain Variations
  • Target Compound: Uses a cyano-2,2-dimethylpropyl group, introducing steric bulk and polarity.
  • N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide derivatives (): Employ aryl or methylsulfonylphenyl groups, enabling π-π stacking or hydrogen bonding . The cyano group in the target may reduce π-π interactions but introduce dipole-dipole interactions or metabolic liabilities (e.g., susceptibility to hydrolysis).
(c) Electronic Effects
  • The trifluoroethyl group in the target is strongly electron-withdrawing, which could polarize the pyrazole ring, altering reactivity or binding compared to chloro or methylsulfonyl substituents in analogs (e.g., ) .

Key Research Findings

  • : Pyrazole-acetamide derivatives exhibit bioactivity tied to substituents. For example, chlorophenyl groups enhance antifungal action, while methylsulfonyl groups improve ligand coordination . The target’s trifluoroethyl group may similarly optimize target binding or environmental persistence.
  • Metabolic Stability: The cyano group in the target could act as a metabolic soft spot, contrasting with the hydrolytically stable difluoromethyl groups in Compound 189 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound while minimizing side reactions?

  • Methodology : Begin with a stepwise approach:

Use carbodiimide-based coupling agents (e.g., EDCI) to facilitate amide bond formation between the cyano-dimethylpropylamine and the pyrazole-acetic acid precursor .

Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates and byproducts.

Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature to suppress trifluoroethyl group decomposition.

  • Key Metrics : Yield improvements (≥70% target), purity verification via HPLC or ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodology : Combine:

NMR spectroscopy to confirm regiochemistry of the pyrazole ring and trifluoroethyl substitution.

FT-IR to verify amide C=O stretching (~1650–1700 cm⁻¹) and cyano group absorption (~2200 cm⁻¹).

High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₁₈H₂₄F₃N₅O) .

  • Advanced Tip : Use X-ray crystallography to resolve ambiguities in stereochemistry, as demonstrated in similar pyrazole-acetamide derivatives .

Q. How can researchers assess the compound’s in vitro biological activity against enzyme targets?

  • Methodology :

Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) using recombinant kinases or proteases.

Use dose-response curves (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).

Validate selectivity via panel screening against unrelated enzymes to rule off-target effects .

Advanced Research Questions

Q. What computational strategies predict binding modes of this compound with protein targets?

  • Methodology :

Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of homologous enzymes (e.g., PDB ID: 47U for pyrazole-binding proteins) .

Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability and ligand-protein hydrogen bonding.

Compare results with free-energy perturbation (FEP) calculations to prioritize synthetic analogs .

Q. How do reaction conditions influence the stability of the trifluoroethyl group during functionalization?

  • Methodology :

Use kinetic studies under varying pH (3–9), temperatures (25–80°C), and solvents (polar vs. nonpolar).

Track decomposition via ¹⁹F NMR to quantify trifluoroethyl group retention.

Apply Arrhenius analysis to identify activation energy barriers and optimize synthetic protocols .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodology :

Perform ADME profiling to evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding.

Use isotopic labeling (³H or ¹⁴C) to track compound distribution in animal models.

Cross-validate with transgenic cell lines to isolate target-specific effects .

Q. What material science applications are plausible for this compound’s coordination chemistry?

  • Methodology :

Test ligand behavior via titration with transition metals (e.g., Cu²⁺, Zn²⁺) using UV-Vis or EPR spectroscopy.

Characterize metal complexes via single-crystal XRD to determine binding geometry.

Explore catalytic potential in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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